molecular formula C16H13NO3S2 B2839844 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide CAS No. 895459-54-8

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide

Cat. No.: B2839844
CAS No.: 895459-54-8
M. Wt: 331.4
InChI Key: WBQWWBAJHQDFAR-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide is an organic compound that features a benzenesulfonyl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(1-benzothiophen-5-yl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene moiety.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiophene moiety can interact with various biological pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-5-yl)acetic acid
  • 1-Benzothiophen-5-ylmethanol
  • 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Uniqueness

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide is unique due to the presence of both a benzenesulfonyl group and a benzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c18-16(11-22(19,20)14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-21-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQWWBAJHQDFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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